molecular formula C9H14N2 B580830 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1215295-90-1

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B580830
CAS No.: 1215295-90-1
M. Wt: 150.225
InChI Key: RBRFIMQHAPJDAY-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:

Safety and Hazards

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is classified as an irritant .

Future Directions

Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be synthesized through various methods, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the intramolecular heterocyclization of N-substituted pyrroles with a carbonyl group in the second position . Another approach is the Ugi-azide reaction, which involves the formation of a domino imine, intramolecular annulation, and subsequent reaction with azides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated analogs, and various substituted derivatives with functional groups like halogens, alkyl, and aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2)8-4-3-6-11(8)7-5-10-9/h3-4,6,10H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRFIMQHAPJDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CN2CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214342
Record name 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-90-1
Record name 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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